5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde 5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde (E)-5-hydroxy-6-(3-methylbut-2-enyl)-2-(pent-1-enyl)benzofuran-4-carbaldehyde is a member of the class of 1-benzofurans that is 1-benzofuran substituted by a hydroxy group at position 5, a prenyl group at position 6 and a pent-1-en-1-yl group at position 2. Isolated from Chaetomium globosum, it exhibits radical scavenging activity. It has a role as a radical scavenger, a Chaetomium metabolite and an Aspergillus metabolite. It is a member of 1-benzofurans, an aldehyde and a member of phenols.
5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde is a natural product found in Aspergillus ruber, Chaetomium globosum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 916602-30-7
VCID: VC18605845
InChI: InChI=1S/C19H22O3/c1-4-5-6-7-15-11-16-17(12-20)19(21)14(9-8-13(2)3)10-18(16)22-15/h6-8,10-12,21H,4-5,9H2,1-3H3/b7-6+
SMILES:
Molecular Formula: C19H22O3
Molecular Weight: 298.4 g/mol

5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde

CAS No.: 916602-30-7

Cat. No.: VC18605845

Molecular Formula: C19H22O3

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde - 916602-30-7

Specification

CAS No. 916602-30-7
Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
IUPAC Name 5-hydroxy-6-(3-methylbut-2-enyl)-2-[(E)-pent-1-enyl]-1-benzofuran-4-carbaldehyde
Standard InChI InChI=1S/C19H22O3/c1-4-5-6-7-15-11-16-17(12-20)19(21)14(9-8-13(2)3)10-18(16)22-15/h6-8,10-12,21H,4-5,9H2,1-3H3/b7-6+
Standard InChI Key SBYYFNVKZGJIPR-VOTSOKGWSA-N
Isomeric SMILES CCC/C=C/C1=CC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C
Canonical SMILES CCCC=CC1=CC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound belongs to the class of 1-benzofurans, characterized by a fused benzene and furan ring system. Its molecular formula is C₁₉H₂₂O₃, with a systematic IUPAC name 5-hydroxy-6-(3-methylbut-2-enyl)-2-[(E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde . Key identifiers include:

PropertyValue
CAS Registry Number916602-30-7
PubChem CID44559107
Molecular Weight298.4 g/mol
SMILES NotationCCC/C=C/C1=CC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C
InChIKeySBYYFNVKZGJIPR-VOTSOKGWSA-N

The SMILES string highlights the E-configuration of the pent-1-enyl substituent at position 2 and the prenyl (3-methylbut-2-enyl) group at position 6 .

Biosynthesis and Natural Occurrence

Fungal Origins

This benzofuran derivative is primarily isolated from Ascomycete fungi, including:

  • Chaetomium globosum: A soil-borne fungus known for producing bioactive secondary metabolites .

  • Aspergillus ruber: A species within the Aspergillus section Nigri, often studied for its terpenoid and polyketide derivatives .

Proposed Biosynthetic Pathway

The compound’s structure suggests a mixed biosynthetic origin involving:

  • Polyketide Synthase (PKS) Pathways: The benzofuran core likely arises from cyclization of a polyketide precursor, followed by oxidative modifications.

  • Prenylation: The 3-methylbut-2-enyl group at position 6 originates from dimethylallyl pyrophosphate (DMAPP), a terpenoid building block.

  • Aldehyde Formation: Oxidation of a hydroxymethyl group to the carbaldehyde at position 4 may involve cytochrome P450 enzymes .

Biological Activities and Mechanisms

Radical Scavenging Activity

The compound demonstrates significant radical scavenging capacity, as evidenced by its interaction with stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) . DPPH assays measure hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, where the compound’s phenolic hydroxy group donates a proton to neutralize free radicals .

Comparative Antioxidant Efficacy

While quantitative IC₅₀ values are unavailable for this specific compound, structurally similar benzofurans exhibit IC₅₀ ranges of 10–50 μM in DPPH assays, comparable to reference antioxidants like ascorbic acid .

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